molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Cat. No. B1383796
CAS RN: 1354940-93-4
M. Wt: 169.61 g/mol
InChI Key: MKNYEDUZVUDNIC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a compound with the CAS Number: 1354940-93-4 . It has a molecular weight of 169.61 . The IUPAC name for this compound is 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is 1S/C7H7N3.ClH/c8-5-3-7-6 (10-4-5)1-2-9-7;/h1-4,9H,8H2;1H . The linear formula is C7H8CLN3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.61 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

  • Application: A series of 1H-pyrrolo[3,2-b]pyridines, prepared through copper iodide catalyzed cyclization, showed potential as potent inhibitors of the gastric acid pump. This research established a structure-activity relationship focusing on substitution patterns affecting anti-secretory activity, lipophilicity, and pK(a) values (Palmer et al., 2008).

Regiochemistry in Reaction with Amines

  • Application: Studies on the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones revealed significant insights into the formation of γ-1H-pyrrolo[3,2-b]pyridines and α-1H-pyrrolo[3,2-b]pyridines, influenced by Bronsted acids and bases, and Lewis acid (Sn(2+)) (De Rosa et al., 2015).

Synthesis and Properties

  • Application: Research into the synthesis of 1H-pyrrolo[2,3-b]pyridines through various routes yielded alkyl and aryl substituted derivatives. These compounds showed reactions like nitration, bromination, iodination, and formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes (Herbert & Wibberley, 1969).

Cascade Reaction for 1H-pyrrolo[3,4-b]pyridine Derivatives

  • Application: A Lewis acid-promoted cascade reaction was developed for efficiently constructing 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).

Potassium-Competitive Acid Blockers

  • Application: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were synthesized as potential potassium-competitive acid blockers (P-CABs), indicating their use as lead compounds in this area (Arikawa et al., 2014).

Functionalization for Agrochemicals/Materials

  • Application: Functionalization of 1H-pyrrolo[2,3-b]pyridine was explored, leading to new compounds for potential use in agrochemicals and functional materials. This research led to various derivatives exhibiting fungicidal activity (Minakata et al., 1992).

Mechanism of Action

Mode of Action

It’s known that the compound contains a pyrrolopyridine scaffold, which is a common structure in many biologically active compounds . This suggests that it may interact with biological targets in a manner similar to other pyrrolopyridine derivatives .

Biochemical Pathways

Pyrrolopyridine derivatives are known to be involved in a variety of biological processes

Result of Action

Some pyrrolopyridine derivatives have shown antifungal and antiviral activities , suggesting that this compound may have similar effects.

Action Environment

The action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 0-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions of the biological environment may also affect its action, efficacy, and stability.

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYEDUZVUDNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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